5-Bromo-3-chloro-2-nitrophenol

Description

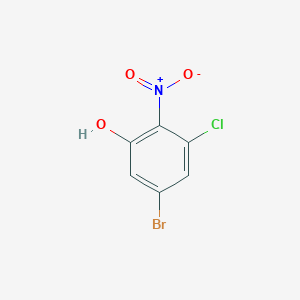

5-Bromo-3-chloro-2-nitrophenol is a halogenated nitrophenol derivative featuring a bromine atom at position 5, a chlorine atom at position 3, and a nitro group at position 2 on a phenolic ring. This compound is part of a broader class of halogenated nitrophenols, which are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its structure combines electron-withdrawing groups (nitro, halogens) that significantly influence its acidity, solubility, and reactivity.

Properties

IUPAC Name |

5-bromo-3-chloro-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCAFVFKZWFZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-nitrophenol typically involves multi-step reactions starting from phenol. The process includes:

Nitration: Phenol undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group.

Bromination: The nitrated phenol is then subjected to bromination using bromine in the presence of a catalyst like iron(III) bromide.

Chlorination: Finally, the brominated nitrophenol is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining precise reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-nitrophenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in hydrochloric acid.

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Bromination: Bromine and iron(III) bromide.

Chlorination: Chlorine gas and iron(III) chloride.

Reduction: Tin(II) chloride or iron in hydrochloric acid.

Oxidation: Potassium permanganate.

Major Products Formed

Reduction: 5-Bromo-3-chloro-2-aminophenol.

Oxidation: 5-Bromo-3-chloro-2-nitroquinone.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-3-chloro-2-nitrophenol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that lead to the formation of bioactive molecules. This compound is particularly valuable in the development of drugs targeting specific diseases due to its ability to modify biological activity through structural alterations.

Case Study:

In a study focused on synthesizing anti-inflammatory agents, researchers utilized this compound as a precursor for creating novel compounds with enhanced therapeutic efficacy. The results indicated improved anti-inflammatory activity compared to existing medications, showcasing its potential in drug development.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying various substances. Its reactivity allows it to form stable complexes with target analytes, facilitating their identification through spectroscopic methods.

Applications:

- Chromatography: Used as a derivatizing agent to enhance the detection limits of certain analytes.

- Spectrophotometry: Acts as a colorimetric indicator for specific chemical reactions, aiding in quantitative analysis.

Environmental Monitoring

This compound plays a significant role in environmental studies, particularly in assessing pollution levels and the degradation of organic pollutants. Its chemical properties allow researchers to trace its presence and behavior in different environmental matrices such as soil and water.

Case Study:

Research conducted on the biodegradation of nitrophenols demonstrated that this compound could be monitored as an indicator of pollution levels in aquatic systems. The study highlighted its persistence and degradation pathways, contributing valuable data for environmental safety assessments.

Biochemical Research

In biochemical research, this compound is utilized to investigate enzyme activities and interactions within biological systems. Its ability to modify enzyme kinetics makes it a useful tool for studying metabolic pathways and potential therapeutic targets.

Applications:

- Enzyme Inhibition Studies: Used to explore the inhibition effects on specific enzymes involved in metabolic processes.

- Drug Interaction Studies: Helps in understanding how new drugs can affect enzyme activity, providing insights into drug metabolism.

Material Science

The compound's unique properties also find applications in material science, particularly in developing new materials with enhanced characteristics such as conductivity and stability.

Applications:

- Conductive Polymers: this compound can be incorporated into polymer matrices to improve electrical conductivity.

- Stabilizers: Acts as a stabilizing agent in various formulations, enhancing the durability of materials exposed to environmental stressors.

Summary Table of Applications

| Application Area | Specific Uses | Case Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Improved anti-inflammatory agents synthesized |

| Analytical Chemistry | Reagent for detection and quantification | Enhanced detection limits in chromatography |

| Environmental Monitoring | Pollution assessment | Traced degradation pathways in aquatic systems |

| Biochemical Research | Enzyme activity studies | Investigated inhibition effects on metabolic enzymes |

| Material Science | Development of conductive materials | Improved electrical properties in polymer composites |

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-nitrophenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The bromine and chlorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Halogen Substitution Effects: Replacing chlorine with fluorine (e.g., 5-Bromo-3-fluoro-2-nitrophenol) reduces molecular weight by ~16.45 g/mol and may increase electronegativity, altering reactivity in nucleophilic aromatic substitution . Positional isomerism (e.g., 2-Bromo-3-fluoro-6-nitrophenol vs. 4-Bromo-2-fluoro-5-nitrophenol) impacts electronic distribution and steric hindrance, influencing solubility and intermolecular interactions .

Functional Group Variations: The amino group in 2-Amino-3-bromo-5-nitrophenol significantly increases basicity compared to the hydroxyl group in this compound, making it more suitable for coupling reactions in pharmaceutical synthesis .

Heterocyclic Analogues

Pyridine-based derivatives, such as 5-Bromo-2-chloro-3-nitropyridine (C₅H₂BrClN₂O₂), differ in aromatic ring structure, replacing the phenolic hydroxyl with a nitrogen-containing heterocycle. This change reduces acidity (pKa ~1–2 for pyridines vs. ~4–8 for nitrophenols) and enhances stability under basic conditions .

Physicochemical and Application Comparisons

Table 2: Application and Reactivity Insights

Key Insights:

- Electronic Effects : The nitro group in all compounds directs electrophilic substitution to meta/para positions relative to itself, but halogen positioning modulates regioselectivity .

- Thermal Stability : Chlorine and bromine substituents increase thermal stability compared to fluorine analogues, as seen in pyrolysis studies of halogenated aromatics .

Biological Activity

5-Bromo-3-chloro-2-nitrophenol is a nitrophenolic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H3BrClN2O3

- Molecular Weight : 236.45 g/mol

This compound features a bromine atom, a chlorine atom, and a nitro group attached to a phenolic ring, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to potential therapeutic effects or toxicity. The halogen substituents (bromine and chlorine) enhance the compound's reactivity and binding affinity to enzymes and receptors, influencing its pharmacological profile .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. Its effectiveness is often compared with standard antibiotics.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells .

- Cytotoxic Effects : In vitro studies indicate that it can induce cytotoxicity in cancer cell lines, making it a potential candidate for anticancer drug development .

- Toxicity Studies : Toxicological assessments reveal that while it possesses beneficial activities, it also exhibits toxicity at certain concentrations, necessitating careful evaluation in therapeutic contexts .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound showed significant inhibition of bacterial growth in both laboratory settings and clinical isolates. The Minimum Inhibitory Concentration (MIC) was determined for various strains, showcasing its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Research : Another study explored the cytotoxic effects of this compound on human cancer cell lines. Results indicated that treatment with this compound led to increased rates of apoptosis, suggesting its utility in developing novel anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.